Licoricone
Licoricone
Licoricone is a hydroxyisoflavone which is isoflavone substituted by hydroxy groups at positions 7 and 6', methoxy groups at positions 2' and 4' and a prenyl group at position 3'. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It is functionally related to an isoflavone.
Licoricone is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
Licoricone is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
Brand Name:
Vulcanchem
CAS No.:
51847-92-8
VCID:
VC20820059
InChI:
InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3
SMILES:
CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C
Molecular Formula:
C22H22O6
Molecular Weight:
382.4 g/mol
Licoricone
CAS No.: 51847-92-8
Cat. No.: VC20820059
Molecular Formula: C22H22O6
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Licoricone is a hydroxyisoflavone which is isoflavone substituted by hydroxy groups at positions 7 and 6', methoxy groups at positions 2' and 4' and a prenyl group at position 3'. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It is functionally related to an isoflavone. Licoricone is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza, and other organisms with data available. See also: Glycyrrhiza uralensis Root (part of). |
|---|---|
| CAS No. | 51847-92-8 |
| Molecular Formula | C22H22O6 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
| Standard InChI | InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3 |
| Standard InChI Key | GGWMNTNDTRKETA-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C |
| Canonical SMILES | CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C |
| Appearance | Powder |
| Melting Point | 250 - 251 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator